molecular formula C9H9ClO3 B1347315 2-(2-Chloro-4-methylphenoxy)acetic acid CAS No. 583-23-3

2-(2-Chloro-4-methylphenoxy)acetic acid

Cat. No.: B1347315
CAS No.: 583-23-3
M. Wt: 200.62 g/mol
InChI Key: PNTSMIMYOILILJ-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methylphenoxy)acetic acid is a chlorinated phenoxyacetic acid derivative. It is commonly used as a herbicide due to its ability to selectively control broad-leaf weeds in various crops. This compound mimics the action of natural plant growth hormones, leading to uncontrolled growth and eventual death of the targeted plants .

Mechanism of Action

Target of Action

The primary target of 2-(2-Chloro-4-methylphenoxy)acetic acid, also known as MCPA, is the growth hormones in plants, specifically auxins . Auxins play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle and are essential for plant body development .

Mode of Action

MCPA acts as an auxin, a type of plant hormone. It interferes with the plant’s growth hormones, disrupting the normal growth processes . When MCPA is absorbed by the plant, it mimics the natural auxin indole-3-acetic acid (IAA), which at high concentrations can stop plant growth .

Biochemical Pathways

MCPA affects the auxin-mediated growth pathways in plants. By mimicking the natural auxin IAA, MCPA can disrupt normal cell division and growth, leading to the death of the plant . The exact biochemical pathways affected by MCPA are complex and involve a variety of physiological processes, including cell division, cell elongation, differentiation, and apoptosis .

Pharmacokinetics

It is known that mcpa is readily absorbed by the leaves and roots of plants and is then distributed throughout the plant via the vascular system . The impact on bioavailability is largely determined by the plant’s ability to absorb and distribute the compound.

Result of Action

The result of MCPA action is the disruption of normal plant growth processes, leading to the death of the plant . Specifically, MCPA causes uncontrolled cell division and growth, leading to abnormalities in plant structure and ultimately plant death . This makes MCPA an effective herbicide for controlling broad-leaf weeds .

Action Environment

The action of MCPA can be influenced by various environmental factors. For example, the pH of the soil can affect the absorption and effectiveness of MCPA. Additionally, environmental conditions such as temperature and rainfall can impact the stability and efficacy of MCPA . Therefore, understanding the specific environmental context is crucial for the effective use of MCPA as a herbicide.

Biochemical Analysis

Biochemical Properties

2-(2-Chloro-4-methylphenoxy)acetic acid plays a significant role in biochemical reactions, particularly in plants. It mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the target weeds. The compound interacts with various enzymes and proteins involved in the auxin signaling pathway. For instance, it binds to the TIR1 receptor, promoting the degradation of AUX/IAA proteins, which are repressors of auxin-responsive genes . This interaction leads to the activation of auxin-responsive genes, resulting in abnormal growth.

Cellular Effects

The effects of this compound on cells are profound. In plant cells, it disrupts normal cellular processes by altering gene expression and cell signaling pathways. The compound induces the expression of genes involved in cell elongation and division, leading to uncontrolled growth. Additionally, it affects cellular metabolism by altering the levels of various metabolites . In animal cells, exposure to this compound can lead to cytotoxic effects, including oxidative stress and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to specific receptors and enzymes. The primary target is the TIR1 receptor, which is part of the SCF complex involved in protein degradation. Upon binding, the compound promotes the ubiquitination and subsequent degradation of AUX/IAA proteins . This degradation releases the repression on auxin-responsive genes, leading to their activation. Additionally, the compound can inhibit certain enzymes involved in cellular metabolism, further contributing to its herbicidal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to the compound in in vitro studies has shown persistent effects on cellular function, including sustained changes in gene expression and metabolic activity . In in vivo studies, the compound’s effects can vary depending on the duration of exposure and the organism’s metabolic rate .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may not exhibit significant toxic effects. At higher doses, it can cause severe toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain concentration is required to elicit a toxic response. Chronic exposure to high doses can lead to long-term health effects, including carcinogenicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes hydroxylation and conjugation reactions, leading to the formation of more water-soluble metabolites that are excreted in urine . These metabolic processes can affect the overall metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. In plants, it is transported via the auxin transport system, which includes PIN and AUX1 transporters . This transport system ensures the compound’s distribution to target sites, where it exerts its herbicidal effects. In animal cells, the compound can accumulate in certain tissues, leading to localized toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. In plant cells, the compound is localized in the cytoplasm and nucleus, where it interacts with its target receptors and enzymes . The presence of specific targeting signals and post-translational modifications can direct the compound to specific cellular compartments, enhancing its efficacy . In animal cells, the compound’s localization can influence its cytotoxic effects, with higher concentrations in the mitochondria leading to increased oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-methylphenoxy)acetic acid typically involves the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the phenol group reacts with the chloroacetic acid to form the desired product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloro-4-methylphenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Chloro-4-methylphenoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on plant growth and development.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.

    Industry: Widely used as a herbicide in agriculture to control broad-leaf weeds.

Comparison with Similar Compounds

Uniqueness: 2-(2-Chloro-4-methylphenoxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective action on broad-leaf weeds while sparing monocotyledonous crops makes it particularly valuable in agriculture .

Properties

IUPAC Name

2-(2-chloro-4-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTSMIMYOILILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973839
Record name (2-Chloro-4-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583-23-3
Record name 583-23-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Chloro-4-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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